molecular formula C13H21NO3 B3096366 tert-butyl 6-oxooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate CAS No. 1280666-31-0

tert-butyl 6-oxooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate

Cat. No.: B3096366
CAS No.: 1280666-31-0
M. Wt: 239.31
InChI Key: WUSRHFOXQKJMKP-UHFFFAOYSA-N
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Description

tert-butyl 6-oxooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate is a complex organic compound with a unique structure that includes a tert-butyl group, a cyclopentane ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-oxooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of solvents such as methanol or dichloromethane and catalysts like methanesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

tert-butyl 6-oxooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides and catalysts such as palladium on carbon (Pd/C).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

tert-butyl 6-oxooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 6-oxooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound’s derivatives.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl 6-oxohexahydro-2H-cyclopenta[c]pyridine-2-carboxylate
  • tert-butyl 6-oxooctahydro-2H-cyclopenta[b]pyridine-2-carboxylate

Uniqueness

tert-butyl 6-oxooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate is unique due to its specific ring structure and the presence of the tert-butyl group, which imparts distinct chemical and physical properties. These features make it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

tert-butyl 6-oxo-3,4,4a,5,7,7a-hexahydro-1H-cyclopenta[c]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-5-4-9-6-11(15)7-10(9)8-14/h9-10H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUSRHFOXQKJMKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2CC(=O)CC2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

tert-butyl 6-oxooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate
tert-butyl 6-oxooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate
tert-butyl 6-oxooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate
tert-butyl 6-oxooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate
tert-butyl 6-oxooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate
tert-butyl 6-oxooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate

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